molecular formula C6H7BrN2O3S B11820819 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid

5-Bromo-4-(methylamino)pyridine-3-sulfonic acid

Cat. No.: B11820819
M. Wt: 267.10 g/mol
InChI Key: VUSFWXBATZQXIK-UHFFFAOYSA-N
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Description

5-Bromo-4-(methylamino)pyridine-3-sulfonic acid is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of a bromine atom, a methylamino group, and a sulfonic acid group attached to a pyridine ring. This compound is known for its unique chemical properties and reactivity, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(methylamino)pyridine-3-sulfonic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyridine derivative .

Scientific Research Applications

5-Bromo-4-(methylamino)pyridine-3-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(methylamino)pyridine-3-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C6H7BrN2O3S

Molecular Weight

267.10 g/mol

IUPAC Name

5-bromo-4-(methylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C6H7BrN2O3S/c1-8-6-4(7)2-9-3-5(6)13(10,11)12/h2-3H,1H3,(H,8,9)(H,10,11,12)

InChI Key

VUSFWXBATZQXIK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1S(=O)(=O)O)Br

Origin of Product

United States

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